

An In-depth Technical Guide to the Molecular Structure and Pharmacology of Zolunicant

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Compound of Interest		
Compound Name:	Zolunicant	
Cat. No.:	B1257387	Get Quote

Introduction

Zolunicant, also known as 18-Methoxycoronaridine (18-MC) or MM-110, is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1][2] Developed in 1996 by researchers at the Albany Medical College and the University of Vermont, **Zolunicant** was designed to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic and cardiotoxic side effects.[1][2] Preclinical studies have demonstrated its efficacy in reducing the self-administration of various substances of abuse, including opioids, stimulants, nicotine, and alcohol.[1][3] This technical guide provides a comprehensive overview of the molecular structure, pharmacological profile, and key experimental methodologies used in the evaluation of **Zolunicant**.

Molecular Structure and Chemical Properties

Zolunicant is a complex indole alkaloid with a pentacyclic core structure. Its chemical properties are summarized in the table below.



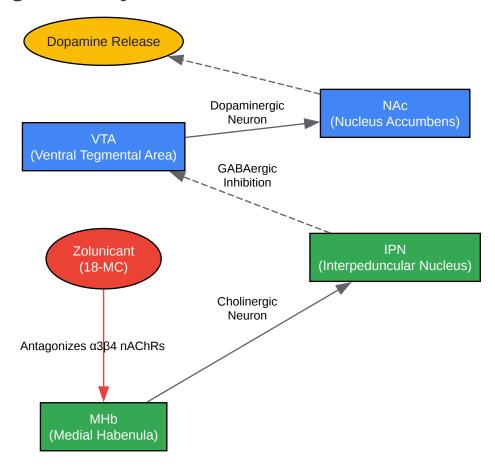
Property	Value	Reference(s)
IUPAC Name	methyl (1S,15R,17R,18S)-17- (2-methoxyethyl)-3,13- diazapentacyclo[13.3.1.02,10. 04,9.013,18]nonadeca- 2(10),4,6,8-tetraene-1- carboxylate	[2]
Chemical Formula	C22H28N2O3	[2]
Molecular Weight	368.47 g/mol	[2]
CAS Number	308123-60-6 ((-)-enantiomer); 188125-42-0 (racemic)	[2]
SMILES	COCC[C@H]1C[C@@H]2C[C @@]3([C@H]1N(C2)CCc4c3[n H]c5c4cccc5)C(=O)OC	[2]
InChI	InChI=1S/C22H28N2O3/c1- 26-10-8-15-11-14-12- 22(21(25)27-2)19-17(7-9- 24(13-14)20(15)22)16-5-3-4-6- 18(16)23-19/h3-6,14- 15,20,23H,7-13H2,1- 2H3/t14-,15+,20+,22-/m1/s1	[2]

Pharmacodynamics and Mechanism of Action

The primary mechanism of action of **Zolunicant** is the antagonism of the $\alpha3\beta4$ subtype of nicotinic acetylcholine receptors (nAChRs).[1][2][3] These receptors are densely expressed in the medial habenula, a key brain region involved in the regulation of reward and aversion.[1][4] By blocking these receptors, **Zolunicant** modulates the activity of the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the neurobiology of addiction.[1][4] Unlike its parent compound, ibogaine, **Zolunicant** exhibits a more selective receptor binding profile, with significantly lower affinity for NMDA receptors and the serotonin transporter.[2][5] It does, however, retain a modest affinity for μ - and κ -opioid receptors.[5][6]



Signaling Pathway of Zolunicant's Anti-Addictive Action



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Signaling pathway of **Zolunicant**'s anti-addictive action.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of **Zolunicant** at various receptors.



Compound	Receptor Subtype	Assay Type	Ki (nM)	IC50 (nM)	Reference(s
Zolunicant (18-MC)	α3β4 nAChR	Radioligand Binding	750	-	[6]
Zolunicant (18-MC)	α4β2 nAChR	Radioligand Binding	>100,000	-	[6]
Zolunicant (18-MC)	μ-opioid	Radioligand Binding	~2,500	-	[6]
Zolunicant (18-MC)	к-opioid	Radioligand Binding	~4,000	-	[6]
ME-18-MC	α3β4 nAChR	Functional Assay	-	More potent than 18-MC	[6]
18-MAC	α3β4 nAChR	Functional Assay	-	Similar potency to 18-MC	[6]

Pharmacokinetics and Metabolism

Zolunicant is metabolized in the liver, primarily through O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC).[7] This metabolic pathway is predominantly catalyzed by the polymorphic enzyme CYP2C19.[7] The involvement of a polymorphic enzyme suggests potential for inter-individual variability in the metabolism and clearance of **Zolunicant**. [7]

Key Experimental Protocols Radioligand Binding Assay for α3β4 nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of **Zolunicant** for the human $\alpha 3\beta 4$ nicotinic acetylcholine receptor.

Materials:

HEK293 cells stably expressing human α3β4 nAChRs



- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- [3H]-Epibatidine (radioligand)
- Zolunicant (test compound)
- Nicotine (for determining non-specific binding)
- 96-well filter plates
- Scintillation cocktail and counter

Methodology:

- Membrane Preparation: Culture and harvest HEK293 cells expressing α3β4 nAChRs.
 Homogenize the cells in cold lysis buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the binding buffer.[1]
- Assay Setup: Prepare serial dilutions of **Zolunicant** in the binding buffer. In a 96-well plate, add 50 μL of binding buffer, 50 μL of [³H]-Epibatidine (at a final concentration near its Kd), and 50 μL of the **Zolunicant** dilution. For non-specific binding wells, add a high concentration of nicotine (e.g., 100 μM) instead of **Zolunicant**.[6]
- Incubation: Initiate the binding reaction by adding 50 μL of the cell membrane preparation to each well. Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[6]
- Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[6]
- Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity using a scintillation counter.[6]
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of **Zolunicant** that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value



using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Cocaine Self-Administration in a Rat Model

This protocol assesses the effect of **Zolunicant** on the reinforcing properties of cocaine.

Materials:

- Male Sprague Dawley rats
- Operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues
- Intra-jugular catheters
- Cocaine solution (e.g., 0.75 mg/kg/0.1 mL in sterile 0.9% NaCl)
- Zolunicant solution

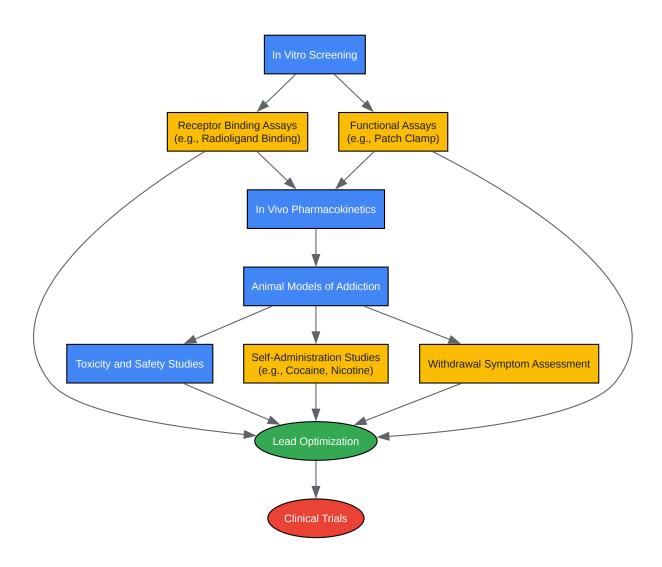
Methodology:

- Surgery: Implant rats with intra-jugular catheters for intravenous drug delivery.[8]
- Training: Train rats to self-administer cocaine by pressing an 'active' lever in the operant chamber. Each press on the active lever results in an intravenous infusion of cocaine paired with discrete light and sound cues. Presses on the 'inactive' lever have no consequence.
 Training continues for approximately 14 days until a stable baseline of self-administration is achieved.[8]
- **Zolunicant** Administration: Prior to a self-administration session, administer a dose of **Zolunicant** (e.g., 10-40 mg/kg, intraperitoneally or orally) or vehicle to the rats.[3]
- Testing: Place the rats back in the operant chambers and allow them to self-administer cocaine for a set period (e.g., 180 minutes).[8]
- Data Collection and Analysis: Record the number of active and inactive lever presses. A
 significant reduction in active lever pressing in the Zolunicant-treated group compared to



the vehicle group indicates that **Zolunicant** reduces the reinforcing effects of cocaine.[9]

Experimental Workflow for Preclinical Assessment



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Preclinical evaluation workflow for anti-addictive compounds.

Conclusion



Zolunicant represents a significant advancement in the development of therapeutics for substance use disorders. Its selective antagonism of $\alpha 3\beta 4$ nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models, while avoiding the adverse effects associated with less selective compounds like ibogaine.[1] The data and protocols presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working to further elucidate the therapeutic potential of **Zolunicant** and related compounds.

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